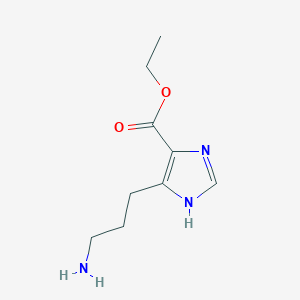
ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole family, which is known for its wide range of biological and chemical activities Imidazole derivatives are commonly found in many biologically active molecules, including histidine and histamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate typically involves the reaction of 5-(3-aminopropyl)-1H-imidazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds.
Scientific Research Applications
Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, and this compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with target molecules, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: This compound also features an aminopropyl side chain and is used in surface functionalization and biosensing applications.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking.
Uniqueness
Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate is unique due to its combination of an imidazole ring and an ethyl ester group, which provides distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-9(13)8-7(4-3-5-10)11-6-12-8/h6H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
RCFOHFIRSCOBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















